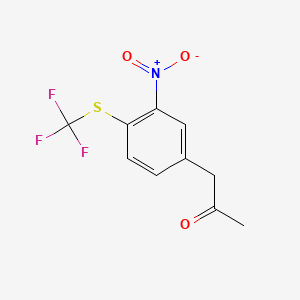
1-Allylpiperidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allylpiperidin-3-one is a heterocyclic organic compound that features a piperidine ring with an allyl group attached to the nitrogen atom and a ketone functional group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Allylpiperidin-3-one can be synthesized through several methods. One common approach involves the reaction of piperidin-3-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as palladium or rhodium complexes can be employed to facilitate the reaction, and the process conditions are optimized to achieve the desired product with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Allylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted piperidines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Allylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Allylpiperidin-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s reactivity allows it to participate in various biochemical pathways, making it a valuable tool in research.
Comparación Con Compuestos Similares
1-Allylpiperidin-3-one can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring with a nitrogen atom, used as a precursor in organic synthesis.
Piperidin-4-one: Similar to this compound but with the ketone group at the fourth position.
1-Benzylpiperidin-3-one: Features a benzyl group instead of an allyl group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both an allyl group and a ketone functional group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-prop-2-enylpiperidin-3-one |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-6-3-4-8(10)7-9/h2H,1,3-7H2 |
Clave InChI |
ZJEHZPACGLUSTG-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CCCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14065249.png)




![4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14065270.png)

